![molecular formula C7H4ClIN2 B578411 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1260848-49-4](/img/structure/B578411.png)

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

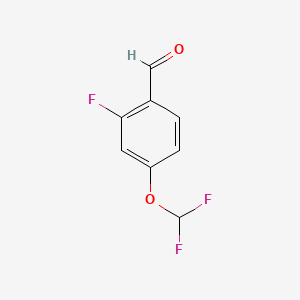

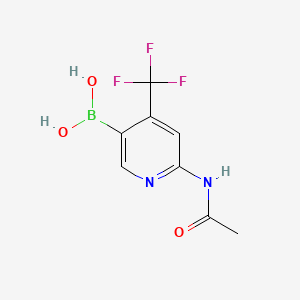

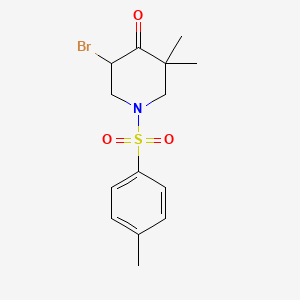

“5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . Its empirical formula is C7H4ClIN2 and it has a molecular weight of 278.48 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolopyridine ring with chlorine and iodine substituents . The SMILES string representation of the molecule is Clc1cnc2[nH]cc(I)c2c1 .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.4±0.1 g/cm3, and its molar refractivity is 41.5±0.3 cm3 . The compound’s polar surface area is 29 Å2, and its polarizability is 16.5±0.5 10-24 cm3 .

Scientific Research Applications

Hybrid Catalysts and Synthetic Pathways

5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a compound of interest in the synthesis of complex heterocycles, which are pivotal for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Research has extensively explored the application of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of various heterocyclic scaffolds. These studies aim to develop efficient, one-pot multicomponent reactions that enhance the structural diversity and functionalization of heterocycles, demonstrating the broad utility of hybrid catalytic systems in organic synthesis. The review by Parmar, Vala, and Patel (2023) emphasizes the significance of these catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the broader catalytic applications for developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including structures related to this compound, play a crucial role in drug discovery due to their versatility and biological activity. These compounds are employed to obtain novel biologically active compounds targeting various human diseases. The review by Li Petri et al. (2021) delves into the synthetic strategies and biological activities of pyrrolidine-based molecules, showcasing the importance of this scaffold in medicinal chemistry and its potential for developing new therapeutic agents (Li Petri et al., 2021).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

While not directly related to this compound, the study of pyrazolo[3,4-b]pyridine kinase inhibitors provides insight into the utility of pyrrolopyridine scaffolds in drug design. These compounds have been highlighted for their versatility in binding to kinases through multiple modes, offering insights into the design of inhibitors with improved potency and selectivity. Wenglowsky's review (2013) on pyrazolo[3,4-b]pyridine kinase inhibitors from patents outlines the importance of this scaffold in the development of new therapeutic agents, suggesting the potential of similar structures for targeting a broad range of kinases (Wenglowsky, 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit both egfr and braf v600e , which are key proteins involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

It’s suggested that the compound forms a hydrogen bond with a specific residue (g485) to improve its activity . This interaction could potentially alter the conformation of the target protein, thereby affecting its function.

Biochemical Pathways

If it indeed targets egfr and braf v600e as suggested , it would impact the MAPK/ERK pathway and PI3K/Akt pathway, which are crucial for cell proliferation and survival.

Result of Action

Similar compounds have shown to inhibit cell proliferation and induce apoptosis .

Safety and Hazards

Future Directions

The future directions for “5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine” and related compounds could involve further exploration of their potential as kinase inhibitors, particularly in the context of cancer therapy . More research is needed to fully understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name |

5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIYPWICKQJES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=NC=C1Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720971 |

Source

|

| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260848-49-4 |

Source

|

| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260848-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)